5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine
Description
5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine is a 1,3,4-oxadiazole derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the meta position of the phenyl ring attached to the oxadiazole core (position 5). The oxadiazole ring is a five-membered heterocyclic system with two nitrogen and one oxygen atom, contributing to its planar geometry and electronic properties. The dimethylamino group enhances electron density at the phenyl ring due to its electron-donating nature, which may influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(11)15-9/h3-6H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYUORMIAPGDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-(dimethylamino)benzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.
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Step 1: Formation of Hydrazide
- React 3-(dimethylamino)benzoic acid with hydrazine hydrate to form 3-(dimethylamino)benzohydrazide.
- Reaction conditions: Reflux in ethanol.
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Step 2: Cyclization
- React 3-(dimethylamino)benzohydrazide with carbon disulfide in the presence of potassium hydroxide.
- Cyclization occurs to form the oxadiazole ring.
- Reaction conditions: Reflux in ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine and its derivatives has been extensively studied. Key applications include:
- Cholinesterase Inhibition : Compounds in the oxadiazole series have shown promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and myasthenia gravis. Studies reveal that certain oxadiazole derivatives exhibit moderate dual inhibition with IC50 values ranging from 12.8 to 99.2 µM for AChE and 53.1 µM for BChE .
- Antimicrobial Activity : Oxadiazole derivatives have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, a series of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones showed notable antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Antiviral Effects : Some studies have evaluated the antiviral potential of oxadiazole derivatives against viruses such as camelpox and buffalopox. While certain compounds exhibited significant analgesic and antibacterial activities, their antiviral effects were less pronounced .
Case Studies and Research Findings
Several studies provide insights into the applications of 5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine:
Case Study 1: Cholinesterase Inhibition
A study published in Pharmaceuticals examined the structure-activity relationship (SAR) of various oxadiazole derivatives for their cholinesterase inhibition capabilities. The findings indicated that specific substitutions on the phenyl ring could significantly enhance inhibitory potency against AChE and BChE .
Case Study 2: Antibacterial Activity
Research highlighted in PMC detailed a series of oxadiazole compounds tested for antibacterial efficacy. Notably, compounds were assessed against clinical strains with results showing promising activity levels comparable to established antibiotics .
Case Study 3: Antiviral Activity
Another study investigated the antiviral properties of oxadiazole derivatives against pox viruses. While some compounds showed significant antibacterial effects, their antiviral efficacy was limited, indicating a need for further optimization in this area .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) increase electron density, improving solubility in polar solvents and binding affinity to biological targets .
- Electron-withdrawing groups (e.g., -F, -SO₂CH₃) enhance thermal stability and reactivity in nucleophilic substitutions .
- Bulkier substituents (e.g., -N(CH₃)C₆H₅) may sterically hinder interactions but improve selectivity in drug design .
Physicochemical Properties
- Crystal Packing: Hydrogen bonding (N–H⋯N) in 5-phenyl derivatives forms chains (e.g., ) or 3D networks (e.g., ). The dimethylamino group may disrupt packing due to steric effects.
- Lipophilicity : The -N(CH₃)₂ group (logP ~1.5) increases hydrophilicity compared to methyl (-CH₃, logP ~2.1) or sulfonyl (-SO₂CH₃, logP ~0.8) substituents .
- Thermal Stability : Electron-withdrawing groups (e.g., -F, -SO₂CH₃) improve thermal stability, while electron-donating groups lower melting points .
Biological Activity
5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula : C₁₀H₁₂N₄O
Molecular Weight : 204.23 g/mol
CAS Number : 1152588-03-8
Structure : The compound features a dimethylamino group attached to a phenyl ring and an oxadiazole moiety, which is critical for its biological activity.
Research indicates that 1,3,4-oxadiazole derivatives exhibit a variety of mechanisms that contribute to their biological effects. These mechanisms include:
- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Antioxidant Activity : Some studies have shown that oxadiazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells .
- Antimicrobial Properties : The compound has also been studied for its potential antimicrobial activity against various pathogens .
Anticancer Activity
The anticancer potential of 5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine has been highlighted in several studies. The compound's ability to inhibit specific cancer-related enzymes suggests it may be effective against various cancer types. For example:
- Mechanism-Based Approaches : The compound may target proteins involved in cancer progression, leading to reduced cell viability and increased apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Research has identified specific structural features that enhance the anticancer efficacy of oxadiazole derivatives .
Antimicrobial and Antioxidant Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Efficacy : Studies have reported moderate antibacterial activity against certain strains .
- Antioxidant Capacity : The compound demonstrated significant antioxidant activity in assays designed to measure free radical scavenging ability .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study focusing on the mechanism of action for similar oxadiazole derivatives revealed that compounds targeting telomerase activity could significantly reduce tumor growth in vitro. This suggests that 5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine may exhibit similar effects due to its structural similarities with other effective inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
